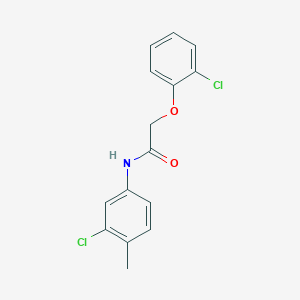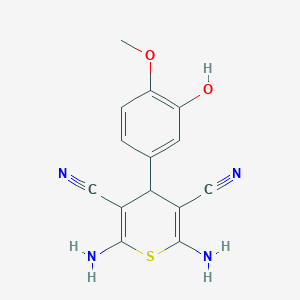![molecular formula C24H20N2O4 B12456968 2-(naphthalen-1-yloxy)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12456968.png)
2-(naphthalen-1-yloxy)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(NAPHTHALEN-1-YLOXY)-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-1-YLOXY)-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE typically involves the reaction of naphthalene derivatives with hydrazides under controlled conditions. The process often includes steps such as:
Formation of naphthalen-1-yloxy and naphthalen-2-yloxy intermediates: These intermediates are prepared through reactions involving naphthol and appropriate reagents.
Acetylation: The intermediates are then acetylated to form the acetohydrazide structure.
Coupling Reaction: The final step involves coupling the acetohydrazide with the naphthalene intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-1-YLOXY)-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
2-(NAPHTHALEN-1-YLOXY)-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YLOXY)-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzymatic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Inducing oxidative stress: Leading to cellular damage or apoptosis in certain cell types.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yloxy)acetohydrazide: Shares structural similarities but differs in the acetylation pattern.
1-Nitro-naphthalen-2-yloxy-acetic acid: Contains a nitro group, leading to different chemical properties and reactivity.
Uniqueness
2-(NAPHTHALEN-1-YLOXY)-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE is unique due to its dual naphthalene groups and acetohydrazide linkage, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N'-(2-naphthalen-1-yloxyacetyl)acetohydrazide |
InChI |
InChI=1S/C24H20N2O4/c27-23(15-29-20-13-12-17-6-1-2-8-19(17)14-20)25-26-24(28)16-30-22-11-5-9-18-7-3-4-10-21(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28) |
InChI Key |
SUSLVVASSQVPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NNC(=O)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-{[2-(2-hydroxyphenyl)imidazolidine-1,3-diyl]bis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B12456889.png)

![4-Chloro-2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12456904.png)
![4-Chloro-3-({[(3,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12456916.png)
![N-(2,5-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide](/img/structure/B12456922.png)
![6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12456926.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-phenylacetamide](/img/structure/B12456929.png)
![1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12456933.png)
![Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12456942.png)

![3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide](/img/structure/B12456952.png)
![6-chloro-4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one](/img/structure/B12456955.png)

